molecular formula C26H42N8O5 B011711 Dipyridamole monoacetate CAS No. 103638-43-3

Dipyridamole monoacetate

カタログ番号: B011711
CAS番号: 103638-43-3
分子量: 546.7 g/mol
InChIキー: CCTUIQSSWULYEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dipyridamole monoacetate is a derivative of dipyridamole, a well-known pharmaceutical compound primarily used as a platelet aggregation inhibitor and vasodilator. This compound retains the core structure of dipyridamole but includes an acetate group, which may influence its pharmacokinetic properties and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dipyridamole monoacetate typically involves the acetylation of dipyridamole. The process begins with the preparation of dipyridamole, which is synthesized through a multi-step reaction involving the condensation of 2,6-diaminopyrimidine with piperidine and subsequent alkylation with chloroethanol. The final step involves the acetylation of dipyridamole using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monoacetate derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.

化学反応の分析

Types of Reactions

Dipyridamole monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols can replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified electronic properties.

    Substitution: Formation of substituted derivatives with new functional groups replacing the acetate moiety.

科学的研究の応用

Ocular Applications

Dipyridamole has been investigated for its potential benefits in treating various ocular conditions, primarily due to its vasodilatory effects and ability to enhance blood flow.

  • Glaucoma and Ocular Hypertension : Studies indicate that dipyridamole can induce vasodilation in the ciliary arteries, potentially benefiting patients with glaucoma and ocular hypertension by improving ocular perfusion. Research has shown that it increases blood flow velocities in key ocular vessels, suggesting promising therapeutic effects for conditions like anterior ischemic optic neuropathy and central retinal vein occlusion .
  • Retinal Vascular Disorders : In experimental models, dipyridamole has demonstrated protective effects against retinal vascular damage associated with diabetes. It has been shown to significantly reduce opacification in crystalline lenses and improve retinal vascularization by enhancing prostacyclin production . The DAMAD study highlighted its efficacy when used in combination with aspirin for patients with early diabetic retinopathy .

Cardiovascular Applications

Dipyridamole is widely recognized as a cardiovascular agent, primarily for its antiplatelet properties.

  • Antiplatelet Therapy : Dipyridamole is commonly used as an adjunct therapy with aspirin to prevent thromboembolic events, particularly after cardiac surgeries or in patients with a history of stroke. Its mechanism involves inhibiting phosphodiesterase activity, which leads to increased levels of cyclic AMP (cAMP) within platelets, thereby reducing aggregation .
  • Myocardial Perfusion Imaging : The compound is also utilized in myocardial perfusion imaging as a pharmacological stress agent. It enhances blood flow to the heart muscle during imaging procedures, aiding in the diagnosis of coronary artery disease .

Case Studies and Clinical Trials

A review of clinical trials involving dipyridamole highlights its multifaceted applications:

  • Clinical Effectiveness : In a trial involving 23 patients with impaired ocular circulation, dipyridamole administration resulted in significant improvements in blood flow metrics across various ocular arteries .
  • Safety Profile : The safety of dipyridamole has been evaluated through various studies, indicating a generally favorable risk-benefit profile when used appropriately in combination therapies .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Ocular HealthGlaucoma, retinal vascular disordersImproved blood flow; protective effects against damage
Cardiovascular HealthAntiplatelet therapy; myocardial perfusion imagingReduced thromboembolic events; enhanced imaging results
Mechanism of ActionPhosphodiesterase inhibitionIncreased cAMP; decreased platelet aggregation

作用機序

Dipyridamole monoacetate exerts its effects through multiple mechanisms:

    Inhibition of Phosphodiesterase: Prevents the breakdown of cyclic adenosine monophosphate, leading to increased levels of this molecule and inhibition of platelet aggregation.

    Adenosine Reuptake Inhibition: Increases extracellular adenosine levels, which promotes vasodilation and inhibits platelet aggregation.

    Prostacyclin Potentiation: Enhances the effects of prostacyclin, leading to further inhibition of platelet aggregation and vasodilation.

類似化合物との比較

Similar Compounds

    Dipyridamole: The parent compound, primarily used as an antiplatelet agent and vasodilator.

    Adenosine: A nucleoside with vasodilatory and anti-inflammatory properties.

    Cilostazol: A phosphodiesterase inhibitor with antiplatelet and vasodilatory effects.

Uniqueness

Dipyridamole monoacetate is unique due to its modified pharmacokinetic properties resulting from the presence of the acetate group. This modification may enhance its bioavailability and therapeutic efficacy compared to dipyridamole.

生物活性

Dipyridamole monoacetate is a derivative of dipyridamole, a well-established pharmaceutical agent primarily recognized for its antiplatelet and vasodilatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound retains the core structure of dipyridamole but includes an acetate group, which may enhance its pharmacokinetic properties. This modification is thought to influence its bioavailability and therapeutic efficacy compared to the parent compound.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of Phosphodiesterase : It inhibits phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets. Elevated cAMP levels inhibit platelet aggregation, which is crucial for preventing thromboembolic events .
  • Adenosine Deaminase Inhibition : The compound also inhibits adenosine deaminase, further contributing to increased adenosine levels that promote vasodilation and inhibit platelet function .
  • Neuroprotective Effects : Research indicates that dipyridamole has neuroprotective properties, particularly against oxidative stress in central nervous system (CNS) neurons. It has been shown to significantly protect cultured CNS neurons from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Antiplatelet Therapy : It is primarily used in conjunction with anticoagulants to prevent thromboembolic complications in patients with mechanical heart valves and those at risk for stroke .
  • Stroke Prevention : Clinical studies have demonstrated that dipyridamole, particularly in combination with aspirin, significantly reduces the risk of recurrent strokes in patients with transient ischemic attacks (TIAs) or ischemic strokes .
  • Vasodilatory Effects : The vasodilatory action of this compound makes it a candidate for managing conditions related to impaired blood flow.

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of this compound:

  • A randomized controlled trial involving 2026 patients post-myocardial infarction showed that the combination of dipyridamole and aspirin reduced coronary incidence rates significantly compared to placebo .
  • In patients undergoing mechanical valve replacement, the combination therapy with dipyridamole reduced both fatal and non-fatal thromboembolic events by 56% compared to anticoagulation alone .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study TypeFindings
In vitro neuroprotection Dipyridamole protects CNS neurons from oxidative stress, highlighting its potential in neurodegenerative disorders .
Thromboembolic prevention Combination therapy with aspirin and dipyridamole significantly lowers stroke risk compared to controls .
Clinical safety Long-term studies show no significant tumorogenic effects at high doses in animal models .

特性

IUPAC Name

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTUIQSSWULYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145968
Record name Dipyridamole monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103638-43-3
Record name Dipyridamole monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipyridamole monoacetate
Reactant of Route 2
Reactant of Route 2
Dipyridamole monoacetate
Reactant of Route 3
Reactant of Route 3
Dipyridamole monoacetate
Reactant of Route 4
Reactant of Route 4
Dipyridamole monoacetate
Reactant of Route 5
Dipyridamole monoacetate
Reactant of Route 6
Reactant of Route 6
Dipyridamole monoacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。